![molecular formula C14H12N2O5 B1371645 alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid CAS No. 89307-25-5](/img/structure/B1371645.png)

alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is known to be a key intermediate in the synthesis of Lysine-containing peptides. More detailed information might be available in specialized chemical databases or scientific literature.Molecular Structure Analysis

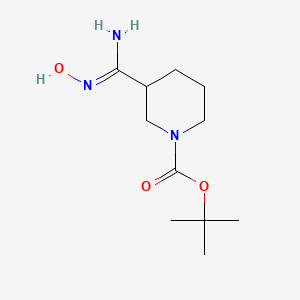

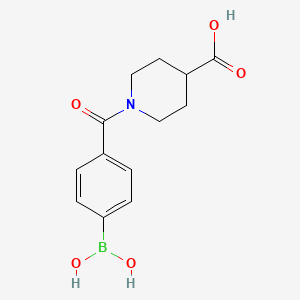

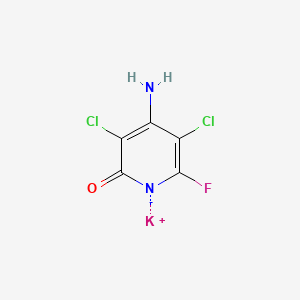

The molecular formula of this compound is C14H12N2O5 . It has a molecular weight of 288.26 .Physical And Chemical Properties Analysis

The compound has a melting point range of 200-208°C . Other physical and chemical properties such as solubility, density, and boiling point were not found in the search results.Aplicaciones Científicas De Investigación

Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1)

This compound has been studied for its ability to activate Hypoxia-Inducible Factor (HIF) by inhibiting FIH-1 . HIF plays a crucial role in cellular response to oxygen deficiency. Inhibiting FIH-1 can help in the treatment of conditions like ischemic diseases, where tissues are damaged due to lack of oxygen.

Development of Anti-Hypoxic Agents

Related to its role in HIF activation, 2-(furan-2-carbonylcarbamoylamino)-2-phenylacetic acid derivatives are potential candidates for developing anti-hypoxic agents . These agents can protect cells during exposure to hypoxic conditions and are valuable in research related to stroke and heart attacks.

Biomass Conversion to Furan Platform Chemicals

The furan ring present in the compound is significant in the context of biomass conversion. Furan derivatives are considered platform chemicals that can be derived from biomass and used to produce a variety of sustainable materials . This compound could play a role in the development of bio-based polymers and chemicals.

Chemical Safety and Handling

The compound’s safety profile, handling, and storage information are essential for its use in laboratory settings. Proper knowledge of these aspects ensures safe and effective application in scientific research .

Proteomics Research

2-(furan-2-carbonylcarbamoylamino)-2-phenylacetic acid: is also a specialty product for proteomics research . Proteomics involves the large-scale study of proteins, and this compound could be used in the synthesis of peptides or the modification of proteins for research purposes.

Drug Design and Molecular Therapy

The compound’s derivatives have potential applications in directed drug design and molecular therapy. By modifying the structure, researchers can develop new molecules with specific therapeutic actions .

Synthesis of Chiral Compounds

Lastly, the compound can be used in the synthesis of chiral furans, which are important in the creation of certain pharmaceuticals. Chiral compounds have different biological activities based on their orientation, and synthesizing them is crucial for drug development .

Propiedades

IUPAC Name |

2-(furan-2-carbonylcarbamoylamino)-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5/c17-12(10-7-4-8-21-10)16-14(20)15-11(13(18)19)9-5-2-1-3-6-9/h1-8,11H,(H,18,19)(H2,15,16,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBHOADQJUEVFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)NC(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668244 |

Source

|

| Record name | {[(Furan-2-carbonyl)carbamoyl]amino}(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid | |

CAS RN |

89307-25-5 |

Source

|

| Record name | {[(Furan-2-carbonyl)carbamoyl]amino}(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(Aminomethyl)-2-furyl]benzenesulfonamide hydrochloride](/img/structure/B1371563.png)

![N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine](/img/structure/B1371580.png)